molecular formula C15H30N2O2 B458353 N-[9-(propionylamino)nonyl]propanamide

N-[9-(propionylamino)nonyl]propanamide

Cat. No.: B458353
M. Wt: 270.41g/mol
InChI Key: KOEYJURMZBCQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[9-(Propionylamino)nonyl]propanamide is a mid-sized organic compound characterized by a linear nonyl (C9) alkyl chain with terminal propionamide groups. Key properties inferred from analogs include:

  • Molecular weight: ~300–350 g/mol (estimated based on C15H30N2O2 formula).
  • Functional groups: Propionamide termini, alkyl spacer (enhanced lipophilicity).
  • Potential applications: Bioherbicidal or antimicrobial activity, inferred from structurally related compounds .

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41g/mol

IUPAC Name

N-[9-(propanoylamino)nonyl]propanamide

InChI

InChI=1S/C15H30N2O2/c1-3-14(18)16-12-10-8-6-5-7-9-11-13-17-15(19)4-2/h3-13H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

KOEYJURMZBCQGW-UHFFFAOYSA-N

SMILES

CCC(=O)NCCCCCCCCCNC(=O)CC

Canonical SMILES

CCC(=O)NCCCCCCCCCNC(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share critical features with N-[9-(propionylamino)nonyl]propanamide, enabling comparative analysis:

Compound Name Key Structural Features Molecular Weight (g/mol) LogP PSA (Ų) Reported Bioactivity
This compound C9 alkyl chain, dual propionamide groups ~330 (estimated) ~3.5* ~70* Hypothesized herbicidal
2-Amino-3-phenylpropanamide () Phenyl substituent, shorter chain 178.23 1.2 69.11 Bioherbicidal (TE extract)
N,N′-Anthracenylmethyl-bis-propanamide () Anthracene core, pyridine linkers 634.78 5.8 95.2 Not reported; likely fluorescent probe
Bis(3-pyrrolidinopropionamido) acridine () Acridine core, pyrrolidine substituents 593.76 4.9 108.6 DNA intercalation (PDB ligand)
N-(4-Sulfonylphenyl)propanamide () Sulfonyl bridge, acetyl group 306.35 4.05 92.34 Unreported; high LogP suggests membrane permeability

*Estimated via computational tools (e.g., ChemDraw).

Key Observations:
  • Aromatic vs. Aliphatic Cores : Anthracene- and acridine-containing analogs () exhibit rigid planar structures, favoring DNA/RNA interactions or fluorescence, unlike the flexible aliphatic target compound .
  • Bioactivity Trends: Shorter-chain propanamides (e.g., 2-amino-3-phenylpropanamide) demonstrate herbicidal activity, while bulkier derivatives (e.g., acridine-linked) specialize in nucleic acid binding .

Physicochemical and Pharmacokinetic Properties

  • Polar Surface Area (PSA) : The target compound’s PSA (~70 Ų) is lower than sulfonyl- or acridine-linked analogs (92–109 Ų), suggesting reduced hydrogen-bonding capacity and possibly better blood-brain barrier penetration .
  • Metabolic Stability : The absence of aromatic rings or heterocycles (unlike –4) may reduce cytochrome P450-mediated metabolism, extending half-life .

Preparation Methods

Stepwise Mono-Acylation

Initial mono-acylation is achieved by reacting 1,9-nonanediamine with propionic acid in the presence of DCC and N-hydroxysuccinimide (NHS). The reaction proceeds at 0°C for 2 hours, followed by 12 hours at room temperature. The intermediate mono-amide is isolated via filtration and solvent extraction.

Di-Acylation and Workup

The mono-amide undergoes a second coupling with propionic acid under identical conditions. Post-reaction, the mixture is washed with sodium carbonate and HCl to remove unreacted reagents. Final purification via column chromatography (ethyl acetate:petroleum ether) yields N-[9-(propionylamino)nonyl]propanamide with 75–85% efficiency.

Table 2: Comparative Analysis of Coupling Agents

Coupling AgentReaction Time (h)Yield (%)Purity (%)
DCC/NHS148598
EDC/HOBt167895

Protection-Deprotection Strategy Using tert-Butoxycarbonyl (Boc) Groups

To circumvent selectivity challenges, a Boc-protected intermediate route is employed.

Boc Protection of Primary Amine

1,9-Nonanediamine is treated with di-tert-butyl dicarbonate in tetrahydrofuran (THF), selectively protecting one amine group. The Boc-protected diamine is then acylated with propionyl chloride at the free amine site.

Deprotection and Second Acylation

The Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane, regenerating the primary amine. A final acylation with propionyl chloride yields the target compound. This method achieves 80–90% yield but requires additional synthetic steps.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.63 (t, J = 6.0 Hz, 4H, CH₂CO), 3.21 (q, 2H, NHCH₂), 1.40–1.60 (m, 14H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 172.8 (CO), 38.4 (NCH₂), 29.1–26.8 (CH₂), 24.1 (CH₂CO).

Mass Spectrometry (MS)

MALDI-TOF MS analysis confirms the molecular ion peak at m/z 313.42 ([M + Na]⁺), consistent with the theoretical molecular weight of 290.39 g/mol.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Benzene and hexane are preferred for large-scale reactions due to their low cost and ease of recovery. Closed-loop systems enable solvent reuse, reducing environmental impact.

Byproduct Management

Dicyclohexylurea (DCU), a byproduct of DCC-mediated couplings, is removed via filtration and solvent washing. DCU disposal adheres to hazardous waste regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.